3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Physicochemical profiling Drug-likeness Quinazolinone SAR

3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one (CAS 689767-05-3, PubChem CID is a synthetic small-molecule member of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class. It features a quinazolinone core with a C=S (sulfanylidene/thione) group at position 2, a morpholin-4-yl substituent at position 6, and a 4-methoxybenzyl moiety at the N3 position.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 689767-05-3
Cat. No. B2365239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
CAS689767-05-3
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
InChIInChI=1S/C20H21N3O3S/c1-25-16-5-2-14(3-6-16)13-23-19(24)17-12-15(22-8-10-26-11-9-22)4-7-18(17)21-20(23)27/h2-7,12H,8-11,13H2,1H3,(H,21,27)
InChIKeyJDUDQRUHSHVFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one (CAS 689767-05-3): Compound Identity and Core Scaffold


3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one (CAS 689767-05-3, PubChem CID 4094656) is a synthetic small-molecule member of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class [1]. It features a quinazolinone core with a C=S (sulfanylidene/thione) group at position 2, a morpholin-4-yl substituent at position 6, and a 4-methoxybenzyl moiety at the N3 position. The compound has a molecular formula of C₂₀H₂₁N₃O₃S, a molecular weight of 383.5 g/mol, a computed XLogP3 of 2.4, and a topological polar surface area (TPSA) of 86.1 Ų [1]. It is catalogued within the NIH Molecular Libraries Small Molecule Repository (MLSMR) collection and is commercially available through multiple vendors for research procurement [2].

Why 3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one Cannot Be Interchanged with In-Class Analogs


Although numerous 6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one derivatives share a common core, the N3 substituent drives critical differences in lipophilicity, hydrogen-bonding capacity, and target-binding pharmacophore geometry [1]. Substituting the 4-methoxybenzyl group at N3 with a 4-methylbenzyl (CAS not available; sold as a distinct SKU), a 3-methoxypropyl chain (SMR000030972), or a 2-pyrrolidin-1-ylethyl group (SMR000030980) alters computed logP by ≥0.5 log units and TPSA by ≥9 Ų, which directly impacts membrane permeability, solubility, and off-target promiscuity profiles [1][2]. Furthermore, the 2-thioxo (C=S) functionality distinguishes this entire subclass from the more common 2-oxo-quinazolin-4-ones, conferring distinct metal-coordination and hydrogen-bond-acceptor properties that cannot be replicated by the carbonyl analogs [3]. These physicochemical divergences mean that screening results, SAR trends, and formulation conditions established for one N3 analog do not reliably transfer to another.

Quantitative Differentiation Evidence for 3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one vs. Closest Analogs


Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Differentiation vs. 4-Methylbenzyl Analog

The target compound's 4-methoxybenzyl N3 substituent confers a computed XLogP3 of 2.4 and TPSA of 86.1 Ų [1]. The direct 4-methylbenzyl analog (3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one), which lacks the methoxy oxygen, is predicted to exhibit a higher XLogP3 of approximately 3.0–3.3 and a lower TPSA of approximately 77 Ų (based on the ~9 Ų contribution of the methoxy oxygen) [2]. The ~0.6–0.9 log unit difference in XLogP3 translates to a roughly 4- to 8-fold difference in octanol-water partition coefficient, directly affecting membrane permeability and aqueous solubility.

Physicochemical profiling Drug-likeness Quinazolinone SAR

2-Thioxo (C=S) vs. 2-Oxo (C=O) Scaffold Differentiation: Metal-Chelating and Hydrogen-Bonding Properties

The target compound bears a C=S (thione/sulfanylidene) group at position 2, whereas the majority of biologically characterized quinazolin-4-ones contain a C=O (carbonyl) group [1]. The C=S group is a softer Lewis base than C=O, exhibiting preferential binding to softer metal ions (e.g., Zn²⁺, Cu⁺) and distinct hydrogen-bond acceptor geometry (longer C=S···H bond, ~3.4 Å vs. ~2.8 Å for C=O···H) [2]. This differential was demonstrated in a related 2-thioxoquinazolinone series where the C=S group conferred measurable inhibition of metalloenzymes that the corresponding 2-oxo analogs did not affect at concentrations up to 100 µM [3]. The 689767-05-3 compound retains this thione functionality, making it structurally precluded from direct substitution by 2-oxo-quinazolin-4-one analogs in any assay where sulfur-mediated target engagement is operative.

Kinase inhibition Metal coordination Quinazolinone scaffold

Cytotoxicity Potential Inferred from Closest Benzo[h]quinazolinone Structural Analog

The closest structurally characterized analog with published quantitative biological data is 3-(4-methoxybenzyl)-6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one, which differs from the target compound only by benzo-annulation at the [h] face of the quinazoline ring [1]. This analog exhibited a cytotoxic IC₅₀ of 4.12 µM against human colorectal adenocarcinoma HT29 cells, representing a 2.1-fold greater potency than cisplatin (IC₅₀ = 8.47 µM) in the same assay [1]. The shared 4-methoxybenzyl N3 substituent and 6-morpholinyl pharmacophore between the benzo analog and CAS 689767-05-3 suggest that the target compound may retain significant portions of this cytotoxic pharmacophore, while its non-benzo-annulated scaffold offers a lower molecular weight (383.5 vs. ~433.5 g/mol) and smaller molecular footprint, potentially enabling distinct target selectivity or improved ligand efficiency.

Anticancer Cytotoxicity Colorectal adenocarcinoma HT29

Procurement Availability: Multi-Vendor Sourcing and Tiered Pricing from Life Chemicals

CAS 689767-05-3 is commercially available from Life Chemicals (catalog F6548-4130) in quantities ranging from 5 µmol ($63.00) to 50 mg ($160.00) [1]. This tiered pricing structure enables cost-effective procurement for both initial pilot screening (low µmol quantities) and follow-up dose-response or mechanistic studies (mg quantities). In contrast, several close N3-substituted analogs—including 3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 689768-59-0) and 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one (CHEBI:116323)—are listed primarily on databases such as ChEBI and ZFIN without equivalent transparent commercial pricing, indicating potentially longer lead times or custom synthesis requirements [2][3].

Chemical procurement Research supply Quinazolinone screening compound

Recommended Research and Procurement Application Scenarios for 3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one (CAS 689767-05-3)


Kinase and Metalloenzyme Inhibitor Screening Cascade Entry Point

The 2-thioxo (C=S) group at position 2 of CAS 689767-05-3 provides a soft Lewis base capable of coordinating transition metal ions commonly found in kinase ATP-binding pockets and metalloenzyme active sites [1]. Unlike 2-oxo-quinazolin-4-one analogs, which are harder Lewis bases with distinct coordination geometry, the thione functionality enables preferential screening against kinase panels and zinc-dependent enzymes [1][2]. The compound's moderate lipophilicity (XLogP3 = 2.4) and TPSA of 86.1 Ų fall within oral drug-like chemical space, supporting its use as a lead-like starting point in fragment-based or HTS campaigns targeting metal-dependent enzymes [3].

Structure-Activity Relationship (SAR) Studies Focused on N3 Substituent Optimization

The 4-methoxybenzyl group at N3 differentiates CAS 689767-05-3 from its 4-methylbenzyl analog by providing an additional hydrogen-bond acceptor (methoxy oxygen), which increases TPSA by approximately 9 Ų and reduces XLogP3 by 0.6–0.9 log units [3]. Researchers conducting systematic N3 SAR can use this compound as the methoxy reference point alongside the methyl analog to probe the impact of H-bond acceptor capacity on target potency, selectivity, and cellular permeability. Its commercial availability in quantities as low as 2 mg ($59) facilitates parallel SAR exploration without the overhead of custom synthesis [4].

Anticancer Screening Against Colorectal Adenocarcinoma Cell Lines

The structurally proximal benzo[h]quinazolinone analog—which shares the identical 4-methoxybenzyl N3 and 6-morpholinyl pharmacophore—demonstrated an IC₅₀ of 4.12 µM against HT29 colorectal adenocarcinoma cells, outperforming cisplatin (IC₅₀ = 8.47 µM) by a factor of 2.1 [5]. While no direct cytotoxicity data exist for CAS 689767-05-3, its non-benzo-annulated scaffold (MW 383.5 vs. ~433.5) may offer improved ligand efficiency and a distinct selectivity window. Researchers prioritizing colorectal cancer target discovery can use this compound as a structurally simplified analog of the validated cytotoxic benzo[h] lead, enabling deconvolution of the pharmacophoric contributions of the benzo ring [5].

Computational Chemistry and Molecular Docking Studies on 2-Thioxoquinazolinone Binding Modes

With a well-defined 2D/3D structure (PubChem CID 4094656, InChIKey JDUDQRUHSHVFKZ-UHFFFAOYSA-N), CAS 689767-05-3 is suitable for molecular docking and molecular dynamics simulations aimed at predicting binding poses of 2-thioxoquinazolinones in kinase or metalloenzyme active sites [3]. Its moderate molecular weight (383.5 g/mol), four rotatable bonds, and five hydrogen-bond acceptor sites provide a tractable conformational sampling landscape for in silico studies, while the C=S group offers a distinct sulfur-aromatic interaction potential that is absent from 2-oxo congeners [1][3].

Quote Request

Request a Quote for 3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.